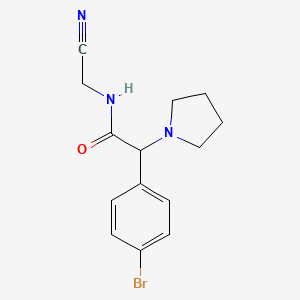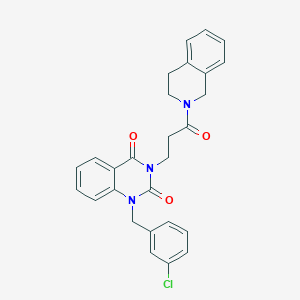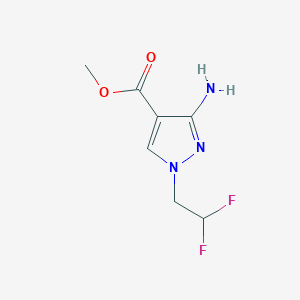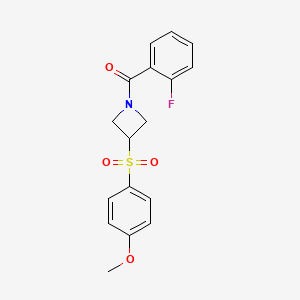![molecular formula C13H14N2O3 B2495010 Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate CAS No. 860189-19-1](/img/structure/B2495010.png)
Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of related quinoxaline derivatives involves biomimetic hydrogen sources, oxidative coupling, and various cyclization reactions. For instance, biomimetic hydrogenation has been used to synthesize dihydropyrazoloquinoxalines, providing a tunable and regenerable source for asymmetric hydrogenation processes (Zhangpei Chen et al., 2014). Similarly, iron-catalyzed oxidative coupling has facilitated the direct synthesis of pyrroloquinoxalines from methyl arene and aminophenyl pyrroles, highlighting an efficient method for constructing the quinoxaline framework (Jiwon Ahn et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives has been established through various analytical techniques, including X-ray diffraction. For example, the structure of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate was confirmed by thermal decarbonylation followed by X-ray analysis (Z. G. Aliev et al., 2001).
Chemical Reactions and Properties
Quinoxaline compounds participate in various chemical reactions, showcasing their versatile reactivity. The synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives has demonstrated significant in vitro activity, revealing the impact of substituents on the quinoxaline nucleus on their biological efficacy (Andrés Jaso et al., 2005).
Physical Properties Analysis
Physical properties of quinoxaline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and medicinal chemistry. These properties are often characterized through spectroscopy, crystallography, and thermogravimetric analysis, although specific details for "Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate" require further research within the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other chemical entities, define the applicability of quinoxaline derivatives in synthesis and drug design. The reaction of quinoxaline compounds with different reagents, leading to novel derivatives with potential biological activities, illustrates the chemical versatility of these compounds (Y. Tominaga et al., 1994).
Scientific Research Applications
Quinoxaline Derivatives and Their Applications
Quinoxaline derivatives, including the specified methyl 4-oxo compound, are important in the realm of medicinal chemistry, organic synthesis, and material science due to their structural diversity and broad range of biological activities.
Chemical and Biological Properties : Quinoxalines serve as key scaffolds for synthesizing pharmaceuticals and antibiotics such as echinomycin, levomycin, and actinoleutin. Their derivatives have been explored for antitumoral properties, serving as catalyst ligands in chemical reactions, and forming through condensation of ortho-diamines with 1,2-diketones. The diversity in chemical reactivity allows for the generation of various substituted derivatives, providing a rich field for synthetic exploration and application in drug development (Aastha Pareek & Dharma Kishor, 2015).
Oxidative Stress and Toxicity : The study of quinoxaline derivatives has extended into understanding their role in oxidative stress and toxicity, particularly for those derivatives used as growth promoters and antibacterial agents. The insights into the mechanisms of oxidative stress induced by quinoxaline derivatives contribute to the development of safer pharmaceuticals and the potential therapeutic use of antioxidants and scavengers of reactive oxygen species (Xu Wang et al., 2016).
Electronic and Optoelectronic Applications : Some quinoxaline derivatives have been utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their favorable electronic properties. This intersection of organic chemistry and material science opens up possibilities for novel optoelectronic materials, highlighting the versatile nature of quinoxaline derivatives in both biological and material applications (G. Lipunova et al., 2018).
Potential in CNS Drug Development : The functional chemical groups found in quinoxaline derivatives, including those similar to methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate, have been identified as promising leads for synthesizing compounds with central nervous system (CNS) activity. This highlights the potential of these derivatives in developing novel drugs with applications in treating CNS disorders (S. Saganuwan, 2017).
properties
IUPAC Name |
methyl 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-13(17)8-4-5-10-9(7-8)14-12(16)11-3-2-6-15(10)11/h4-5,7,11H,2-3,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYORRJITCJDTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2494928.png)
![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)




![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)
![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)


![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)

![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)